Quinolone Scaffold Differentiation: CK2-IN-12 vs. TBB and TBCA by Kinase Selectivity Profile
CK2-IN-12 belongs to the 3-carboxy-4(1H)-quinolone class (Class C), which is structurally distinct from the brominated benzimidazole/triazole class (Class A) that includes TBB and DMAT [1]. While CK2-IN-12 exhibits an IC50 of 0.8 μM against CK2, comparative selectivity profiling reveals that TBB inhibits both CK2 (IC50 0.15–0.56 μM) and DYRK1a with comparable potency [2]. TBCA (IC50 0.11 μM against CK2) was specifically developed to improve upon TBB's selectivity profile, demonstrating no comparable effect on DYRK1a (IC50 24.5 μM) or on a panel of 28 protein kinases [3]. In contrast, the broader quinolone class from which CK2-IN-12 derives exhibits differential kinase inhibition patterns not fully overlapping with Class A inhibitors, necessitating scaffold-specific experimental validation [1].
| Evidence Dimension | Kinase selectivity profile by chemical scaffold class |
|---|---|
| Target Compound Data | CK2-IN-12 (Quinolone Class C): CK2 IC50 = 0.8 μM; selectivity profile not fully characterized |
| Comparator Or Baseline | TBB (Class A): CK2 IC50 = 0.15–0.56 μM, inhibits DYRK1a with comparable potency; TBCA (Class A): CK2 IC50 = 0.11 μM, DYRK1a IC50 = 24.5 μM (>220× selectivity) |
| Quantified Difference | TBCA demonstrates >220× selectivity for CK2 over DYRK1a; CK2-IN-12 selectivity data not available |
| Conditions | Cell-free enzymatic kinase inhibition assays; TBCA panel screened against 28 kinases |
Why This Matters
Chemical scaffold class determines off-target kinase interaction patterns, and substitution between quinolones (CK2-IN-12) and brominated triazoles (TBB, TBCA) requires independent selectivity validation.
- [1] Sandholt IS, Olsen BB, Guerra B, Issinger OG. Resorufin: a lead for a new protein kinase CK2 inhibitor. Anticancer Drugs. 2012; Table 1 (Class C quinolones). View Source
- [2] Sandholt IS, Olsen BB, Guerra B, Issinger OG. Anticancer Drugs. 2012; Table 1 (TBB: IC50 0.15 μM, Class A). View Source
- [3] Pagano MA, Poletto G, Di Maira G, et al. TBCA inhibits CK2 five times more efficiently than TBB without comparable effect on DYRK1a (IC50 24.5 μM) or 28 other kinases. Chembiochem. 2007;8(1):129-139. View Source
